molecular formula C11H10N2O4 B1616746 Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 50876-74-9

Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B1616746
CAS No.: 50876-74-9
M. Wt: 234.21 g/mol
InChI Key: YSOFEUXECYEGGL-UHFFFAOYSA-N
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Description

Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS 50876-74-9) is a high-purity chemical compound supplied for research and development purposes. This heterocyclic building block has a molecular formula of C11H10N2O4 and a molecular weight of 234.21 g/mol [ ][ ]. It is a key intermediate in synthetic organic chemistry, particularly in the construction of complex pyrido[1,2-a]pyrimidine systems, with its synthesis referenced in leading journals such as the Journal of Heterocyclic Chemistry [ ]. The compound is characterized by its multifunctional structure, featuring ester and keto groups that make it a versatile precursor for further chemical transformations. Its primary research applications span the exploration of novel heterocyclic compounds and investigations within medicinal chemistry for pharmaceutical development [ ]. Researchers can rely on its documented purity of 98% [ ]. Please handle with appropriate care. This product is classified with the signal word "Warning" and may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation [ ]. Researchers should consult the Safety Data Sheet (SDS) and adhere to all stated precautionary statements before use. Intended Use : This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary clinical applications [ ].

Properties

IUPAC Name

ethyl 9-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-2-17-11(16)7-6-12-9-8(14)4-3-5-13(9)10(7)15/h3-6,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOFEUXECYEGGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC=CN2C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346927
Record name Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50876-74-9
Record name Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclative Condensation Method

  • Starting Materials: 2-amino-substituted pyridine derivatives and β-ketoesters such as ethyl acetoacetate.
  • Catalysts and Conditions: Acid catalysts such as acetic acid, hydrochloric acid, sulfuric acid, or trifluoromethanesulfonic acid are used to promote condensation and cyclization.
  • Reaction Medium: Both solvent-based (e.g., acetonitrile or ethanol) and solvent-free conditions have been reported. Solvent-free heating at elevated temperatures (around 110 °C) with trifluoromethanesulfonic acid has shown improved yields.
  • Mechanism: The amino group of the pyridine attacks the β-ketoester carbonyl, followed by intramolecular cyclization to form the fused bicyclic system. The hydroxy group at position 9 is either retained from the starting material or introduced by subsequent oxidation or hydrolysis steps.

Photoredox Catalytic Arylation (Advanced Method)

  • This modern approach involves visible-light-assisted direct C–H arylation of pyrido[1,2-a]pyrimidine derivatives, enabling functionalization at specific positions without the need for pre-functionalized substrates.
  • Photoredox catalysts such as 9-mesityl-10-methylacridinium perchlorate under green light irradiation facilitate C–H activation and arylation in the presence of heteroarenes.
  • Although primarily used for arylation, this method demonstrates the versatility of pyrido[1,2-a]pyrimidine synthesis and functionalization, potentially applicable to derivatives like this compound.

Thermal Condensation with Orthoformates and Aldehydes

  • Reaction of ethyl esters with triethyl orthoformate or o-hydroxy aldehydes under reflux in ethanol with piperidine as a base catalyst leads to cyclization and formation of fused heterocycles.
  • This method is useful for preparing related pyrido[1,2-a]pyrimidine derivatives and can be adapted for the synthesis of the target compound by selecting appropriate aldehyde substrates.

Summary of Key Preparation Methods

Method Starting Materials Catalysts/Conditions Key Features Reference
Cyclative Condensation 2-Aminopyridine derivatives + Ethyl acetoacetate Acids (AcOH, HCl, TfOH), solvent or solvent-free, heating at ~110 °C Efficient ring formation, solvent-free option improves yield
Photoredox C–H Arylation Pyrido[1,2-a]pyrimidine derivatives + Heteroarenes Photoredox catalyst, green light irradiation, mild conditions Metal-free, selective C–H functionalization, sustainable
Thermal Condensation with Aldehydes Ethyl esters + o-Hydroxy aldehydes Piperidine, reflux in ethanol Versatile for fused heterocycle synthesis

Research Findings and Notes

  • Yield Optimization: Solvent-free conditions with trifluoromethanesulfonic acid as catalyst at elevated temperatures enhance yields compared to traditional solvent-based methods.
  • Sustainability: Photoredox catalysis offers a greener alternative by avoiding heavy metal catalysts and harsh reagents.
  • Purification: Industrial scale-up may involve chromatographic purification to achieve high purity standards.
  • Functional Group Compatibility: The hydroxy group at position 9 remains stable under the described synthetic conditions, allowing for further derivatization if needed.

Chemical Reactions Analysis

Types of Reactions

Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrido[1,2-a]pyrimidine Esters

The biological and chemical properties of pyrido[1,2-a]pyrimidine derivatives are highly sensitive to substituent modifications. Key analogs include:

Compound Name Substituents (Positions) Key Properties/Applications References
Ethyl 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate Methyl (9), Oxo (4), Ethyl ester (3) Intermediate for amidation; commercially discontinued
Ethyl 9-dimethylaminomethylene-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate Dimethylaminomethylene (9), Tetrahydro core Exists as E-isomers; protonation occurs at N(1)
Ethyl 4-(2,4-dichlorophenyl)-2-methyl-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate Dichlorophenyl, Thiazolo ring Screw-boat pyrimidine conformation; C–H⋯O/N hydrogen bonding in crystal

Structural Insights :

  • Hydroxyl vs. Methyl at Position 9 : The hydroxyl group in the target compound reduces reactivity compared to methyl-substituted analogs, necessitating harsher conditions for amidation .
  • Ring Saturation : Tetrahydro derivatives (e.g., ) exhibit distinct tautomerism and isomerism, unlike the fully aromatic target compound .
  • Heterocyclic Fusion : Thiazolo- or pyrrolo-fused analogs (e.g., ) show altered conformational dynamics and intermolecular interactions .
Pharmacological Activity Comparison

While the target compound itself lacks significant bioactivity, its derivatives and analogs demonstrate varied pharmacological profiles:

Compound Class/Modification Bioactivity Mechanism/Notes References
N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides Analgesic (acetic acid writhing model) Bioisosteric with 4-hydroxyquinolin-2-ones; activity depends on benzylamide substituents
Ethyl pyrimido[1,2-a]pyrimidine-3-carboxylates Antioxidant, antibacterial Electron-withdrawing/donating substituents modulate activity
Carboxamide-linked pyridopyrrolopyrimidines Not explicitly stated Designed for in vitro/computational studies; structural analogs of target compound

Key Findings :

  • Bioisosterism: The 2-hydroxy-4-oxopyrido[1,2-a]pyrimidine core is proposed as a bioisostere for 4-hydroxyquinolin-2-ones, but functional equivalence requires derivatization (e.g., amidation) .
  • Antioxidant Activity : Pyrimidine-fused analogs with electron-donating groups exhibit enhanced radical-scavenging capacity compared to the target compound’s ester form .

Figures/Tables

  • Fig. 1 : Core structure of Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate.
  • Tables 1–3 : Summarize structural, pharmacological, and physicochemical comparisons.

Biological Activity

Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, a compound with significant biological activity, has garnered attention in medicinal chemistry for its potential therapeutic applications. This article synthesizes current research findings on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic uses.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 50876-74-9
  • Molecular Formula : C11H10N2O4
  • Molecular Weight : 234.21 g/mol
  • Physical Form : Solid
  • Purity : ≥95%

This compound has been studied for its role as an inhibitor of various biological pathways:

  • Dihydrofolate Reductase (DHFR) Inhibition :
    • The compound exhibits competitive inhibition of DHFR, a crucial enzyme in the folate synthesis pathway. This inhibition can affect nucleotide synthesis and subsequently impact cell proliferation, particularly in cancer cells .
  • Antioxidant Activity :
    • Studies indicate that this compound possesses antioxidant properties, effectively scavenging free radicals and reducing oxidative stress in cellular models. This activity is beneficial in mitigating cellular damage associated with various diseases .
  • Antimicrobial Properties :
    • Ethyl 9-hydroxy-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate has shown promising antibacterial activity against several strains of bacteria, including both Gram-positive and Gram-negative species. The mechanism involves disruption of bacterial cell wall synthesis and function .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological effects of this compound:

StudyMethodologyFindings
Queener et al., 2022Biological evaluation against DHFRDemonstrated significant inhibition with an IC50 value indicating strong potency .
Antioxidant AssayDPPH radical scavenging assayShowed a high percentage of radical scavenging activity compared to control compounds .
Antimicrobial TestingDisc diffusion methodEffective against E. coli and S. aureus with zones of inhibition comparable to standard antibiotics .

Case Studies

Q & A

Q. How does the spirocyclic variant of this compound (e.g., Ethyl 3’-hydroxy-4’-oxo-tetrahydrospiro derivatives) differ in reactivity and bioactivity?

  • Methodological Answer : The spiro structure introduces steric constraints, altering:
  • Synthetic Routes : Requires cyclization via Mitsunobu reaction (DIAD, PPh3) .
  • Bioactivity : Enhanced rigidity improves binding to hydrophobic enzyme pockets (e.g., HIV protease) but may reduce solubility. Compare via in vitro cytotoxicity assays (IC50 in HeLa cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Reactant of Route 2
Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

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